Methanesulfonyloxy-1-phthalimidopropane

説明

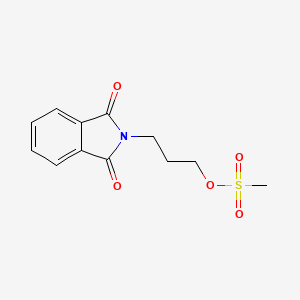

Methanesulfonyloxy-1-phthalimidopropane (CAS: 115306-79-1) is a chemical compound characterized by a phthalimide group attached to a propane backbone and a methanesulfonyloxy (mesyloxy) functional group. It is listed with 98% purity in supplier catalogs, suggesting its use as a high-purity reagent in organic synthesis . The phthalimide moiety is commonly employed as a protecting group for amines, while the mesyloxy group serves as a leaving group in nucleophilic substitution reactions.

特性

分子式 |

C12H13NO5S |

|---|---|

分子量 |

283.30 g/mol |

IUPAC名 |

3-(1,3-dioxoisoindol-2-yl)propyl methanesulfonate |

InChI |

InChI=1S/C12H13NO5S/c1-19(16,17)18-8-4-7-13-11(14)9-5-2-3-6-10(9)12(13)15/h2-3,5-6H,4,7-8H2,1H3 |

InChIキー |

SVLMCKOHWFVIKM-UHFFFAOYSA-N |

正規SMILES |

CS(=O)(=O)OCCCN1C(=O)C2=CC=CC=C2C1=O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

メタンスルホニルオキシ-1-フタルイミドプロパンは、トリエチルアミンなどの塩基の存在下、1-フタルイミドプロパノールとメタンスルホニルクロリドを反応させることにより合成することができます . この反応は通常、室温で行われ、メタンスルホン酸エステル結合の形成を伴います。

工業的生産方法

メタンスルホニルオキシ-1-フタルイミドプロパンの具体的な工業的生産方法は広く文書化されていませんが、その合成は一般的にラボスケールでの調製と同じ原理に従っています。 より大きな反応容器を使用し、反応条件を最適化することで、工業用途での収量と純度を高めることができます。

化学反応の分析

科学研究における用途

メタンスルホニルオキシ-1-フタルイミドプロパンは、科学研究においていくつかの用途があります。

化学: これは、さまざまな有機化合物の合成、特に置換フタルイミドの調製において中間体として使用されます.

生物学: この化合物は、求核置換反応によってタンパク質やペプチドなどの生体分子の修飾に使用できます。

科学的研究の応用

Methanesulfonyloxy-1-phthalimidopropane has several applications in scientific research:

Biology: The compound can be utilized in the modification of biomolecules, such as proteins and peptides, through nucleophilic substitution reactions.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

作用機序

類似の化合物との比較

類似の化合物

メタンスルホニルクロリド: メタンスルホニルオキシ-1-フタルイミドプロパンの合成に使用される関連化合物。

1-フタルイミドプロパノール: メタンスルホニルオキシ-1-フタルイミドプロパンの合成における前駆体。

メタンスルホン酸: メタンスルホニルオキシ-1-フタルイミドプロパンを含む加水分解反応の副産物.

独自性

メタンスルホニルオキシ-1-フタルイミドプロパンは、メタンスルホン酸エステルとフタルイミド部分の組み合わせにより、独特です。 この組み合わせは、特定の反応性と安定性を付与します。 この組み合わせにより、有機合成における貴重な中間体となり、さまざまな化学変換における汎用性の高い試薬となります.

類似化合物との比較

Comparison with Structurally or Functionally Similar Compounds

Functional Group Analysis

The compound’s structure combines phthalimide and mesyloxy functionalities. Below is a comparison with related compounds from the evidence:

Table 1: Key Features of Methanesulfonyloxy-1-phthalimidopropane and Analogous Compounds

Structural and Application Differences

This compound vs. Tolylfluanid/Dichlofluanid :

- While this compound contains a phthalimide group and mesyloxy leaving group, tolylfluanid and dichlofluanid are sulfonamide-based fungicides with fluoro and aryl substituents .

- The former is likely used in controlled synthetic reactions, whereas the latter are bioactive agents targeting fungal pathogens in agriculture .

- This compound vs. (S)-3-BOC-AMINO-1-DIAZO-3-PHENYL-2-BUTANONE: Both are synthetic intermediates, but the BOC-protected compound includes a diazo group, enabling cycloaddition or coupling reactions. This compound, with its mesyloxy group, is better suited for alkylation or displacement reactions .

Reactivity and Stability Considerations

- Leaving Group Efficiency : The mesyloxy group in this compound is a stronger leaving group compared to the BOC group in 115313-19-4, making it more reactive in SN2 reactions .

- Protecting Group Stability : Phthalimide (in this compound) requires harsh conditions (e.g., hydrazine) for deprotection, whereas BOC groups are cleaved under mild acidic conditions .

生物活性

Methanesulfonyloxy-1-phthalimidopropane is a sulfonate ester that has attracted attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a methanesulfonyl group (–SO2CH3) linked to a phthalimide moiety through a propyl chain, which influences its reactivity with biological macromolecules such as proteins and nucleic acids. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety.

The compound's reactivity is primarily governed by the sulfonate group, which can act as a leaving group in nucleophilic substitution reactions. It can also undergo hydrolysis, leading to the formation of an alcohol and methanesulfonic acid, and participate in coupling reactions with various nucleophiles, enhancing its utility in organic synthesis.

This compound interacts with biological targets through several mechanisms:

- Nucleophilic Substitution : The sulfonate group allows for electrophilic behavior, facilitating reactions with nucleophiles.

- Hydrolysis : This process can release biologically active metabolites that may exert therapeutic effects.

- Protein Interaction : Studies suggest that the compound may modulate enzyme activity or interact with specific receptors, influencing various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, indicating potential applications in oncology.

Comparative Analysis

A comparison of this compound with other related compounds highlights its unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methanesulfonic acid | Simple sulfonic acid | Strong acidity, used as a reagent |

| Phthalic anhydride | Dicarboxylic acid derivative | Used in plasticizers and resins |

| N-(Methanesulfonyl)phthalimide | Phthalimide with methanesulfonyl group | Enhanced solubility and reactivity |

| 4-Methylbenzenesulfonyl chloride | Aromatic sulfonyl chloride | Used for electrophilic aromatic substitutions |

Case Studies

Several case studies have explored the biological activity of this compound:

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound showed significant inhibition zones against selected bacterial strains, suggesting potential as an antimicrobial agent.

-

Anti-inflammatory Mechanism Investigation :

- Objective : To assess the impact on inflammatory cytokine production in vitro.

- Findings : The compound reduced levels of TNF-alpha and IL-6 in cultured macrophages, indicating anti-inflammatory properties.

-

Cytotoxicity Assessment in Cancer Cell Lines :

- Objective : To determine the cytotoxic effects on various cancer cell lines (e.g., HeLa, MCF-7).

- Findings : Significant dose-dependent cytotoxicity was observed, warranting further investigation into its mechanisms and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。